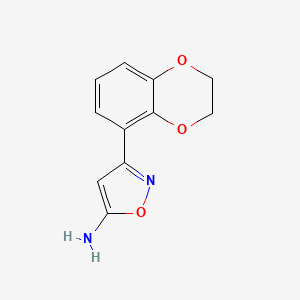

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-10-6-8(13-16-10)7-2-1-3-9-11(7)15-5-4-14-9/h1-3,6H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMIZFVCNZMJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C3=NOC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxin moiety with an oxazole ring. This configuration is thought to contribute to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and death.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the management of diabetes and Alzheimer's disease respectively .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

- Apoptotic Pathways : The compound may activate apoptotic pathways through oxidative stress mechanisms, leading to cell death in malignant cells.

- Enzyme Interaction : Its ability to inhibit α-glucosidase suggests it could modulate carbohydrate metabolism, potentially lowering blood glucose levels in diabetic models .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to have an IC50 value ranging from 26 to 65 µM across different cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

In vitro assays revealed that the compound inhibited α-glucosidase with an IC50 value of approximately 0.85 µM. This suggests a potent effect on carbohydrate metabolism which could be beneficial for managing diabetes . Additionally, it displayed weak inhibitory effects on AChE, indicating a selective action profile that could minimize side effects associated with broader-spectrum inhibitors .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was performed:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 26–65 | Cancer Cells |

| Similar Compound A | Antidiabetic | 0.85 | α-glucosidase |

| Similar Compound B | Anticholinergic | >150 | AChE |

This table illustrates that while the compound shows promising anticancer properties and selective enzyme inhibition, its efficacy varies significantly compared to other known inhibitors.

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Structural and Molecular Properties

Key Observations :

- Core Heterocycle : Replacing oxazole with thiadiazole () or pyrazole () alters electronic properties and hydrogen-bonding capacity, impacting solubility and target binding.

- Substituents : Electron-withdrawing groups (e.g., bromine in ) enhance stability and modulate bioactivity, while fluorine substituents () improve metabolic resistance.

- Benzodioxin Positioning : The 6-position benzodioxin isomer () may exhibit distinct receptor interactions compared to the 5-position isomer in the target compound.

Research Findings and Implications

- Benzodioxin’s Role : The benzodioxin moiety enhances binding to serotonin receptors (), suggesting the target compound could be optimized for CNS drug development.

- Heterocycle Impact : Oxazole’s planar structure (vs. pyrazole’s puckered ring) may influence pharmacokinetics, as seen in solubility differences between and .

- Discontinuation Note: The target compound’s commercial discontinuation () limits accessibility, necessitating in-house synthesis for further study.

Preparation Methods

Key Steps:

- Construction of the benzodioxin ring system

- Formation of the oxazole ring via cyclization

- Introduction of amino functionalities at the oxazole position

Preparation Methods

Synthesis via Cyclization of Dihydroxybenzoic Derivatives

- Starting from 2,3-dihydroxybenzoic acid derivatives , esterification is performed using concentrated sulfuric acid in refluxing methanol to obtain methyl esters.

- Alkylation with 1,2-dibromoethane in the presence of potassium carbonate facilitates cyclization, forming the benzodioxin core.

- Hydrolysis of the ester yields the corresponding acid, which undergoes amidation to introduce amino groups, leading to intermediates suitable for oxazole formation.

- This route allows for the incorporation of various substituents on the aromatic ring, enabling structural diversity.

- The process yields intermediates with high purity, suitable for subsequent cyclization steps.

Construction of the Oxazole Ring

- Cyclization of α-aminoketones or α-hydroxy ketones with reagents such as hydroxylamine derivatives or carbamoyl chlorides under reflux conditions.

- Use of mild dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) to facilitate ring closure.

- Alternatively, cyclodehydration of amino alcohol precursors under acidic conditions produces the oxazole ring.

- The cyclization step is optimized at controlled temperatures (~80–120°C) to prevent decomposition.

- Employing microwave-assisted synthesis accelerates ring formation with improved yields.

Amination and Functionalization

- Nucleophilic substitution reactions introduce amino groups at the 5-position of the oxazole ring.

- Use of ammonia or amino derivatives in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalytic hydrogenation under mild conditions can also be employed for selective amination.

- The amino group introduction is highly regioselective, especially when directed by protecting groups.

- The process benefits from catalysts such as palladium on carbon (Pd/C) to improve efficiency.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2,3-Dihydroxybenzoic acid derivatives | Sulfuric acid, methanol | Reflux | High | Esterification |

| 2 | Methyl ester | 1,2-Dibromoethane, K₂CO₃ | Reflux | Moderate | Benzodioxin ring formation |

| 3 | Hydrolyzed acid | Amidation reagents (e.g., thionyl chloride, ammonia) | Reflux | Good | Amino intermediate |

| 4 | Amino benzodioxin derivative | Cyclization agents (e.g., POCl₃) | 80–120°C | Good | Oxazole ring formation |

| 5 | Oxazole intermediate | Nucleophiles (NH₃, amines) | Reflux or microwave | Variable | Amination at 5-position |

Research Findings and Innovations

- Microwave-assisted synthesis has significantly reduced reaction times for oxazole ring formation, improving overall efficiency.

- Regioselectivity in amino group introduction is enhanced by protecting groups and directing substituents.

- Use of green solvents like ethanol and environmentally benign reagents aligns with sustainable chemistry principles.

- One-pot multi-step syntheses are under development, aiming to streamline the process and reduce purification steps.

Notes on Challenges and Optimization

- Overoxidation of sensitive intermediates can occur; thus, mild conditions are preferred.

- Selective functionalization requires precise control of reaction parameters, especially temperature and pH.

- The synthesis of derivatives with diverse substituents demands adaptable protocols to maintain high yields and purity.

Q & A

Q. What are the established synthetic routes for 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Cyclocondensation : Reacting hydrazononitrile precursors with hydroxylamine in a basic medium to form the oxazole core. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 precursor:hydroxylamine) are critical to minimize byproducts like aminoisoxazoles .

- Huisgen Cycloaddition : Copper-catalyzed azide-alkyne click chemistry for assembling the benzodioxin-oxazole hybrid. Catalytic Cu(I) (10 mol%) and inert atmospheres (N₂) improve regioselectivity and yield (>75%) .

Key Optimization Factors : - Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Monitoring reaction progress using TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Validation Protocol : Cross-reference experimental data with computed spectra (DFT/B3LYP/6-31G*) to confirm structural assignments .

Q. What preliminary biological screening data exist for this compound, and which assay protocols are recommended for initial activity profiling?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest promising activity .

- Cytotoxicity Assays : MTT protocol on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. IC₅₀ <20 µM warrants further study .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR-TK inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on this compound's biological activity across different studies, and what validation strategies are recommended?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for cytotoxicity) .

- Compound Purity : Verify purity (>95%) via HPLC (C18 column, 70:30 MeOH/H₂O, retention time ~8.2 min) .

- Structural Confirmation : Re-characterize batches using X-ray crystallography to rule out polymorphic differences .

Validation Strategy : Perform orthogonal assays (e.g., SPR for binding affinity if initial data came from fluorescence) .

Q. What computational modeling approaches have been successfully applied to study the structure-activity relationships of benzodioxin-containing oxazole derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., COX-2). Prioritize poses with ΔG < -8 kcal/mol .

- DFT Calculations : Optimize geometry at B3LYP/6-311++G** level to correlate electronic properties (HOMO-LUMO gap) with redox activity .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .

Q. What strategies are effective in addressing solubility challenges during formulation studies of this hydrophobic compound?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies; avoid concentrations >5% DMSO to prevent cellular toxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter via solvent evaporation) to enhance bioavailability .

- Prodrug Design : Introduce phosphate esters at the oxazole amine group, cleaved in vivo by alkaline phosphatase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.